molecular formula C29H50O2 B1143406 Vitamin E CAS No. 1406-18-4

Vitamin E

Cat. No. B1143406
CAS RN: 1406-18-4
M. Wt: 430.71
InChI Key:
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Description

Vitamin E is a nutrient that’s important to vision, reproduction, and the health of your blood, brain, and skin . It is a group of eight fat-soluble compounds that include four tocopherols and four tocotrienols . Vitamin E deficiency, which is rare and usually due to an underlying problem with digesting dietary fat rather than from a diet low in vitamin E, can cause nerve problems . Vitamin E is a fat-soluble antioxidant which may help protect cell membranes from reactive oxygen species .


Synthesis Analysis

Vitamin E was first identified in the 1920s for its role in preventing neonatal mortality in rats . Over time, its chemical structure was elucidated, and its importance in the immune system, skin health, anti-inflammatory properties, and hormonal balance was revealed . Vitamin E production has evolved from natural sourcing to efficient synthesis with standardized potency units .


Molecular Structure Analysis

Vitamin E refers to a group of eight different compounds: α-, β-, γ-, and δ-tocopherols and the corresponding four tocotrienols . The four tocopherols have a saturated phytyl side chain, while tocotrienols have an unsaturated isoprenyl side chain containing three double bonds at C3′, C7′, and C11′ .


Chemical Reactions Analysis

Vitamin E acts as an essential antioxidant in vivo as well as in vitro and plays an important role in the prevention of detrimental oxidative damage of biological molecules . It has been unequivocally demonstrated that vitamin E acts as an essential antioxidant in vivo as well as in vitro and plays an important role in the prevention of detrimental oxidative damage of biological molecules .


Physical And Chemical Properties Analysis

Vitamin E is a plant-derived, lipid-soluble substance whose molecular structure is comprised of a chromanol ring with a side chain located at the C2 position . Both natural and synthetic tocopherols are subject to oxidation, so dietary supplements are esterified, creating tocopheryl acetate for stability purposes .

Scientific Research Applications

  • Role in Human Health and Chronic Diseases

    Vitamin E has been studied for its signaling, gene regulation effects, and potential roles in inflammatory, neuronal, and hepatic cells. It also shows promise in preventing cardiovascular disease and non-alcoholic steatohepatitis, as well as applications in neuroprotection, immunomodulation, and antiallergic interventions (Galli et al., 2017).

  • Encapsulation for Enhanced Application

    Due to its sensitivity to external conditions and poor water solubility, encapsulation techniques are being developed for vitamin E to enhance its incorporation into functional products for food, cosmetics, and pharmaceuticals (Ribeiro et al., 2021).

  • Protective Effects Against Acute Kidney Injury (AKI)

    Vitamin E has been proposed for its protective role in AKI due to its strong antioxidant function, low toxicity, and cost-effectiveness. This has spurred interest in developing new therapy modes against AKI (Liu et al., 2015).

  • Historical Perspective and Nutritional Aspects

    The history of vitamin E research, including its quantitative application in nutrition and its role in body tissue and metabolism, provides valuable insights into its broader applications (Harris, 1949).

  • Role in Cardiovascular and Microvascular Outcomes

    Research indicates that vitamin E supplementation does not significantly impact cardiovascular outcomes or nephropathy in patients with diabetes, suggesting a neutral effect in these areas (Lonn et al., 2002).

  • Use in Dermatology and Skin Care

    Vitamin E has been used in dermatology for over 50 years, with studies suggesting its antitumorigenic, photoprotective, and skin barrier stabilizing properties. However, there's a need for more controlled clinical studies to establish its efficacy in conditions like atopic dermatitis (Thiele & Ekanayake-Mudiyanselage, 2007).

  • Implications for Neurodegenerative Diseases

    Vitamin E's antioxidant properties and roles in signal transduction and gene expression have implications for brain aging, cognition, and neurodegenerative diseases like Alzheimer's (Joshi & Praticò, 2012).

  • Potential in Treating Neurodegeneration in Parkinson's Disease

    The therapeutic use of vitamin E in diseases of the nervous system, particularly its potential efficacy in neurodegenerative conditions like Parkinson's disease, is an area of active research (Vatassery Gt, 1992).

  • Tocotrienol Research

    Only 1% of vitamin E research has been focused on tocotrienols, a part of the vitamin E family, suggesting a need for more human clinical trials to explore their health-promoting effects and therapeutic applications in various diseases (Wong & Radhakrishnan, 2012).

Safety And Hazards

Research suggests that oral use of Vitamin E might increase the risk of prostate cancer . Other research suggests that Vitamin E use might increase the risk of death in people with a severe history of heart disease, such as heart attack or stroke . High doses of alpha-tocopherol supplements can cause hemorrhage and interrupt blood coagulation in animals .

Future Directions

Despite substantial knowledge about its role in animal nutrition, several questions remain unanswered. Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . Vitamin E continues to be a crucial component in improving animal health, and ongoing research aims to uncover its benefits and mechanisms of action further .

properties

IUPAC Name

(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJHHUAWPYXKBD-IEOSBIPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Source PubChem
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Isomeric SMILES

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C
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Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Record name ALPHA-TOCOPHEROL
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
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Related CAS

7718-59-4
Record name α-Tocopherol dimer
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DSSTOX Substance ID

DTXSID0026339
Record name alpha-Vitamin E
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Molecular Weight

430.7 g/mol
Source PubChem
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Physical Description

Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Transparent solid; mp = 2.5-3.5 deg C; [Merck Index] Pale yellow viscous liquid; [HSDB] Light yellow viscous liquid; [Sigma-Aldrich MSDS], Liquid
Record name ALPHA-TOCOPHEROL
Source EU Food Improvement Agents
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Record name alpha-Tocopherol
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Solubility

Insoluble in water, but water-dispersible., Insoluble in water, freely soluble in ethanol, miscible in ether
Record name Vitamin E
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Vapor Pressure

0.00000001 [mmHg]
Record name alpha-Tocopherol
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Mechanism of Action

The mechanism of action for most of vitamin E's effects are still unknown. Vitamin E is an antioxidant, preventing free radical reactions with cell membranes. Though in some cases vitamin E has been shown to have pro-oxidant activity. One mechanism of vitamin E's antioxidant effect is in the termination of lipid peroxidation. Vitamin E reacts with unstable lipid radicals, producing stable lipids and a relatively stable vitamin E radical. The vitamin E radical is then reduced back to stable vitamin E by reaction with ascorbate or glutathione.
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Product Name

Alpha-Tocopherol

CAS RN

59-02-9, 2074-53-5, 1406-18-4
Record name (+)-α-Tocopherol
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Record name dl-α-Tocopherol
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Record name alpha-Vitamin E
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Record name alpha-Tocopherol
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Melting Point

3 °C
Record name Vitamin E
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Synthesis routes and methods

Procedure details

To a mixture consisting of 69.9 g (0.460 mol) of 2,3,5-trimethylhydroquinone, 69.7 g (0.31 mol) of zinc bromide, 7.5 g of concentrated hydrochloric acid and 1.2 g of zinc dust, was added dropwise, under stirring at 50° C. over 1 hour, 138.8 g (0.460 mol) of isophytol (purity: 98.1%). Further, the resulting mixture was stirred at the same temperature for 1 hour. The reaction liquid was washed with water, followed by concentrating, whereby 199.4 g of the title compound was obtained as a brown oil (yield: 98.6%, GLC purity: 97.8%).
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
138.8 g
Type
reactant
Reaction Step Three
Quantity
69.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Five
Yield
98.6%

Citations

For This Compound
2,760,000
Citations
E Niki, MG Traber - Annals of Nutrition and Metabolism, 2012 - karger.com
… vitamin E deficiency characterized by neurologic abnormalities, especially ataxia and eventually death if vitamin E … to why humans require vitamin E is that it is a fat-soluble antioxidant. …
Number of citations: 291 karger.com
R Brigelius‐Flohé, MG Traber - The FASEB journal, 1999 - Wiley Online Library
… utes, and degrades the different forms of vitamin E, but has not yet been identified. In this article we try to summarize current knowledge on the function of vitamin E, with emphasis on its …
Number of citations: 185 faseb.onlinelibrary.wiley.com
AC Chan - Canadian journal of physiology and pharmacology, 1993 - cdnsciencepub.com
… provided significant vitamin E regeneration. Kinetic analysis and studies of vitamin E regeneration in a protein-denaturing system revealed that ascorbate regenerates vitamin E by a …
Number of citations: 564 cdnsciencepub.com
C Schneider - Molecular nutrition & food research, 2005 - Wiley Online Library
… Our understanding of the role of vitamin E in human … vitamin E action has many more facets, depending on the physiological context. Although mainly acting as an antioxidant, vitamin E …
Number of citations: 750 onlinelibrary.wiley.com
MG Traber, J Atkinson - Free radical biology and medicine, 2007 - Elsevier
… All of the naturally occurring vitamin E forms, as well as those … as its unique form of vitamin E? We propose the hypothesis that … Thus, virtually all of the variation and scope of vitamin E’s …
Number of citations: 734 www.sciencedirect.com
E Herrera, C Barbas - Journal of physiology and biochemistry, 2001 - Springer
… As antioxidant, vitamin E acts in cell membranes where prevents the propagation of free … Vitamin E is transported in plasma lipoproteins. After its intestinal absorption vitamin E is …
Number of citations: 674 link.springer.com
WJ Evans - The American journal of clinical nutrition, 2000 - academic.oup.com
… protection provided by vitamin E may reduce the amount of membrane damage following exercise in untrained subjects but that there is little evidence that vitamin E benefits high-…
Number of citations: 511 academic.oup.com
CK Chow - Free Radical Biology and Medicine, 1991 - Elsevier
… the adverse effects of oxidative stress, vitamin E occupies an important and unique position … function of vitamin E is closely related to the status of many dietary components. Vitamin E-…
Number of citations: 682 www.sciencedirect.com
F Galli, A Azzi, M Birringer, JM Cook-Mills… - Free Radical Biology …, 2017 - Elsevier
… The discovery of vitamin E … of vitamin E for human health. Discovered as a factor essential for rat fertility and soon after characterized for its properties of fat-soluble antioxidant, vitamin E …
Number of citations: 436 www.sciencedirect.com
GW Burton - Proceedings of the Nutrition Society, 1994 - cambridge.org
… Hydrolysis of VLDL by lipoprotein lipase delivers fatty acids and vitamin E … vitamin E and appear to exchange vitamin E readily with HDL, provide a further route for delivery of vitamin E …
Number of citations: 289 www.cambridge.org

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